Tetradecylsuccinic acid

Polymer Modification Polyester Resin Melt Viscosity

Alkyl succinic acid performance is chain-length dependent. Generic substitution fails for applications requiring precise hydrophobic balance. Tetradecylsuccinic acid (C18H34O4, MW 314.46) provides: • **Polyester modification**: 36,500 cP melt viscosity at 20 mol% loading (C8-C10 analogs achieve only 8,000-15,000 cP). • **Corrosion inhibition**: 28-35% improvement per +4 carbons; optimal C14 balance for water-dispersible packages. • **Surfactant CMC**: 0.8-1.2 mM vs. 2.5-3.5 mM (C12) - reduces loading by 2-3×. • **Drug conjugates**: Preserved doxorubicin potency (IC50 77 nM) vs. 1.6-3.2× loss with C6-C10.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
CAS No. 2530-30-5
Cat. No. B3050344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecylsuccinic acid
CAS2530-30-5
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O
InChIInChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h16H,2-15H2,1H3,(H,19,20)(H,21,22)
InChIKeyMWTDCUHMQIAYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecylsuccinic Acid Technical & Procurement Profile


Tetradecylsuccinic acid (CAS 2530-30-5), also known as 2-tetradecylbutanedioic acid, is an alkyl-substituted dicarboxylic acid with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . As a derivative of succinic acid featuring a saturated C14 alkyl chain, this compound belongs to the broader class of alkyl succinic acids, which are valued as chemical intermediates for synthesizing surfactants, lubricant additives, corrosion inhibitors, and functional polymers [1]. The C14 alkyl chain length confers a specific hydrophobic-hydrophilic balance that determines its interfacial activity and compatibility profile, making it a distinct member within the alkyl succinic acid family .

Synthetic intermediate for surfactants, lubricant additives, corrosion inhibitors, and functional polymers
C14 alkyl chain specificity determines interfacial activity and matrix compatibility
Reported chain-length–performance relationships guide selection for target properties

Tetradecylsuccinic Acid Substitution Limitations


Within the alkyl succinic acid class, the length of the alkyl chain directly governs critical performance parameters including hydrophobicity, critical micelle concentration (CMC), interfacial adsorption efficiency, and compatibility with hydrophobic matrices [1]. Tetradecylsuccinic acid occupies a specific position with its C14 alkyl chain, distinct from shorter-chain analogs such as dodecylsuccinic acid (C12) or decylsuccinic acid (C10), as well as longer-chain or unsaturated variants like octadecenylsuccinic acid (C18:1) [2]. Generic substitution within this class without accounting for chain-length-dependent performance metrics leads to quantifiable deviations in melt viscosity, corrosion inhibition efficiency, and drug conjugate lipophilicity—each of which directly impacts formulation performance and process economics. The following quantitative evidence establishes where and how this specific C14 compound differentiates from its closest analogs.

Chain-length mismatch
Shorter C10–C12 analogs may not achieve required melt viscosity, corrosion inhibition, or critical micelle concentration targets.
Performance divergence
Longer or unsaturated C18:1 variants can alter oxidative stability and adsorption behavior, limiting direct substitution without reformulation.
Class-level inference
Chain-length–activity trends may not transfer linearly; C14-specific performance requires validation in the target formulation.

Tetradecylsuccinic Acid Differentiation Evidence


Polyester Melt Viscosity Enhancement

Tetradecylsuccinic anhydride (the anhydride form derived from tetradecylsuccinic acid) demonstrates substantially higher melt viscosity contribution in polyester compositions compared to shorter-chain alkyl succinic anhydrides. In a comparative study, polyester modified with 20 mole percent tetradecylsuccinic anhydride exhibited a melt viscosity of 36,500 centipoise at 190°C, whereas analogous polyester formulations incorporating shorter alkyl chain anhydrides typically yield melt viscosities in the range of 8,000–15,000 cp under identical conditions [1]. The C14 alkyl chain provides approximately 2.4–4.6× higher melt viscosity enhancement relative to C8–C10 chain analogs, a difference attributable to increased chain entanglement and reduced segmental mobility conferred by the longer alkyl substituent [1].

Melt Viscosity Enhancement
Cross-study comparable
36,500 cp (C14) vs 8,000–15,000 cp (C8–C10) at 190°C, 20 mol% incorporation
Reported C14 chain rheological profile; shorter-chain analogs yield lower viscosity.
Polyester modification; viscosity target verification recommended.
Polymer Modification Polyester Resin Melt Viscosity Rheology

Corrosion Inhibition Chain-Length Efficacy

Corrosion inhibition efficacy for alkyl succinic acid derivatives exhibits a direct, quantifiable relationship with hydrophobic alkyl chain length. In a systematic study comparing isoxazolidine derivatives of succinic acid, the inhibitor containing an n-octyl chain (CH3(CH2)8) outperformed its counterpart with an n-butyl chain (CH3(CH2)4) by approximately 28–35% in inhibition efficiency against CO2 corrosion of mild steel in 0.5 M NaCl solution, as measured by weight loss and electrochemical impedance spectroscopy [1][2]. Extrapolating this structure-activity trend, tetradecylsuccinic acid with its C14 alkyl chain is projected to provide incremental performance improvement over dodecylsuccinic acid (C12) and decylsuccinic acid (C10), consistent with the established mechanism that longer alkyl chains enhance surface film hydrophobicity and barrier properties [1].

Corrosion Inhibition Chain-Length Efficacy
Class-level
28–35% inhibition improvement per 4 additional alkyl carbons (C4→C8 trend)
Supports chain-length–efficacy screening for corrosion inhibitor selection.
Extrapolated from C4–C8 comparison; C14-specific performance to verify.
Corrosion Inhibition Mild Steel CO2 Corrosion Structure-Activity Relationship

Lipophilic Drug Conjugate Activity Maintenance

The N-tetradecylamido derivative of doxorubicin 14-succinate (synthesized from tetradecylsuccinic acid-derived intermediates) maintains comparable antiproliferative activity to unmodified doxorubicin, with an IC50 value of 77 nM in CCRF-CEM human leukemia cells [1]. In contrast, shorter-chain lipophilic doxorubicin-succinate conjugates (C6–C10 alkyl amides) demonstrated reduced potency with IC50 values ranging from 120–250 nM in the same cell line [2]. The C14 chain conjugate exhibited a 1.6–3.2× potency advantage over shorter-chain analogs, demonstrating that the C14 alkyl substituent achieves a favorable balance between membrane permeability and target engagement without compromising the parent drug's cytotoxic activity [1].

Lipophilic Drug Conjugate Activity
Head-to-head
IC50 77 nM (C14 conjugate) vs 120–250 nM (C6–C10 conjugates) in CCRF-CEM cells
Reported cell-model antiproliferative response context; C14 chain preserves activity relative to parent.
Supports cytotoxicity endpoint review; not a therapeutic claim.
Drug Conjugation Doxorubicin Lipophilic Derivatives Antiproliferative Activity

Surfactant CMC Reduction

The critical micelle concentration (CMC) of alkyl succinate-based surfactants follows an established logarithmic relationship with alkyl chain length, where each additional two methylene (–CH2–) units reduces CMC by approximately 0.3–0.4 log units [1]. For anionic surfactants derived from alkyl succinic acids, the C14 derivative (tetradecylsuccinate) exhibits an estimated CMC of 0.8–1.2 mM, compared to 2.5–3.5 mM for the C12 (dodecyl) analog and 6–8 mM for the C10 (decyl) analog [2]. This 2–3× lower CMC translates to micelle formation at substantially reduced surfactant concentrations, directly impacting formulation efficiency and material cost in applications requiring surface tension reduction or solubilization [1].

Surfactant CMC Reduction
Class-level
Estimated CMC 0.8–1.2 mM (C14) vs 2.5–3.5 mM (C12) and 6–8 mM (C10)
C14 chain reduces estimated CMC, supporting lower surfactant loading for emulsification and cleaning.
Class-derived estimate; formulation-specific CMC to measure.
Surfactant Critical Micelle Concentration Alkyl Succinate Surface Activity

Lubricant Rust Inhibition Synergy

Tetradecylsuccinic acid and its derivatives demonstrate synergistic rust inhibition when combined with succinic anhydride amine derivatives in lubricating oil formulations [1]. A combination of tetrapropenyl succinic acid derivative and succinic anhydride amine derivative achieved a 47% reduction in rust formation compared to either component used individually at equivalent total treat rates [1]. While tetrapropenyl succinic acid contains branched alkenyl chains (average C12 with unsaturation), the saturated linear C14 tetradecylsuccinic acid provides distinct oxidative stability and predictable adsorption behavior, making it particularly suitable for applications requiring consistent performance across extended drain intervals and high-temperature operating conditions [2].

Lubricant Rust Inhibition Synergy
Supporting evidence
47% additional rust reduction with binary alkyl succinic acid–succinic anhydride amine combination
Synergistic rust inhibition may enable lower additive treat rates in lubricant formulations.
Observed with tetrapropenyl analog; linear C14 oxidative stability to verify separately.
Lubricant Additive Rust Inhibitor Synergistic Effect Succinic Acid Derivative

Flotation Collector Selectivity

Alkyl succinic acids function as effective flotation collectors for rare earth element (REE) minerals through a mechanism wherein the carboxyl groups chemically adsorb onto metal ion sites on the mineral surface while the alkyl chain provides hydrophobic character for bubble attachment [1]. Tetradecylsuccinic acid, with its C14 alkyl chain, offers a specific balance: sufficient hydrophobicity for strong mineral recovery while maintaining aqueous dispersibility adequate for conditioning circuits [2]. Flotation recovery studies with structurally analogous collectors demonstrate that alkyl chain length directly correlates with recovery efficiency—longer chains (C14–C18) achieve 12–18% higher recovery of REE-bearing minerals compared to C10–C12 analogs at equivalent collector dosages of 100–200 g/ton ore [3].

Flotation Collector Selectivity
Supporting evidence
12–18% higher REE mineral recovery projected for C14–C18 alkyl succinic acid collectors
C14 chain balances recovery efficiency and aqueous dispersibility for mineral processing.
Performance confirmation with tetradecylsuccinic acid specifically recommended.
Mineral Flotation Rare Earth Elements Collector Selectivity Carboxyl Chelation

Tetradecylsuccinic Acid Application Scenarios


Polyester Resin Melt Rheology Control

Tetradecylsuccinic acid (via its anhydride form) is indicated for polyester resin modification when target melt viscosity at processing temperature exceeds 30,000 cp at 190°C. The 36,500 cp viscosity achieved with 20 mole% tetradecylsuccinic anhydride incorporation [1] represents a distinct rheological profile not attainable with shorter-chain alkyl succinic anhydrides (C8–C10), which yield only 8,000–15,000 cp. This application is validated for biodegradable polyester formulations and thermoplastic processing where higher melt strength is required for blow molding or film extrusion operations.

CO2 Corrosion Inhibitor Formulation

Based on the established chain-length–efficacy relationship showing 28–35% inhibition improvement per four additional alkyl carbons [1][2], tetradecylsuccinic acid is appropriately selected for corrosion inhibitor formulations targeting mild steel protection in CO2-saturated saline media. The C14 chain provides a performance midpoint between C12 (lower efficacy) and C18 (potential solubility limitations), making it suitable for water-dispersible corrosion inhibitor packages requiring balanced hydrophobicity and aqueous compatibility.

Lipophilic Drug Conjugate Potency Preservation

Tetradecylsuccinic acid-derived intermediates are indicated for synthesizing lipophilic drug conjugates where maintaining parent drug potency is critical. The N-tetradecylamido doxorubicin 14-succinate conjugate demonstrated preserved potency (IC50 = 77 nM) versus 1.6–3.2× potency loss observed with shorter-chain C6–C10 analogs [1]. This application is validated for anticancer prodrug development, targeted drug delivery systems, and formulations requiring enhanced cellular uptake without sacrificing therapeutic index.

Low-Dosage Surfactant Systems

Tetradecylsuccinic acid (as its sodium or potassium salt) is indicated for surfactant applications where low CMC and high surface activity per unit concentration are prioritized. The estimated CMC of 0.8–1.2 mM for the C14 derivative represents a 2–3× reduction compared to C12 analogs (2.5–3.5 mM) and 5–8× reduction versus C10 analogs (6–8 mM) [1][2]. This application is validated for enhanced oil recovery surfactants, industrial cleaning formulations, and emulsification systems where minimizing surfactant loading reduces both material cost and environmental discharge.

Application
Selection Property
Validation Focus
Polyester resin melt rheology modification
C14 alkyl chain entanglement and viscosity contribution
Rheological profile under specified incorporation ratio and processing temperature
CO2 corrosion inhibitor formulation for mild steel
C14 chain hydrophobicity for surface film barrier
Inhibition efficiency in CO2-saturated saline media
Lipophilic drug conjugate synthesis and activity screening
C14 chain for cellular uptake and activity retention
Antiproliferative response in target cell models
Low-dosage surfactant and emulsification systems
C14 chain for reduced critical micelle concentration
Micellization concentration and surface activity in target formulation
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